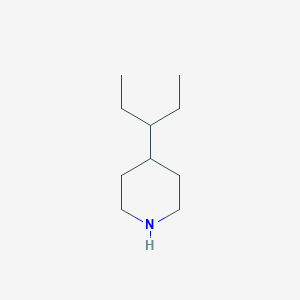

4-(Pentan-3-YL)piperidine

説明

Structure

3D Structure

特性

分子式 |

C10H21N |

|---|---|

分子量 |

155.28 g/mol |

IUPAC名 |

4-pentan-3-ylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)10-5-7-11-8-6-10/h9-11H,3-8H2,1-2H3 |

InChIキー |

JXKWWRSXIDJLPY-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)C1CCNCC1 |

製品の起源 |

United States |

Comprehensive Structural Elucidation and Advanced Analytical Characterization of 4 Pentan 3 Yl Piperidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-(pentan-3-yl)piperidine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a 4-(pentan-3-yl)piperidine derivative offers crucial insights into the stereochemistry of the molecule. The chemical shifts and coupling constants of the piperidine (B6355638) ring protons are particularly sensitive to their axial or equatorial orientation. For instance, in a chair conformation, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects. Furthermore, the magnitude of the vicinal coupling constants (³JHH) between adjacent protons can definitively establish their relative orientation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. ias.ac.in The signals corresponding to the pentan-3-yl substituent can also provide information about its conformation and its influence on the piperidine ring.

Advanced NMR Techniques: For more complex derivatives or to resolve signal overlap, advanced 2D NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule. This is particularly useful for assigning the protons of the piperidine ring and the pentan-3-yl side chain. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for establishing the connectivity between different parts of the molecule, such as the attachment of the pentan-3-yl group to the C4 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry, particularly the relative orientation of substituents on the piperidine ring. NOESY detects through-space interactions between protons that are in close proximity, providing definitive evidence for cis or trans relationships. tandfonline.com

The conformational dynamics of the piperidine ring, such as ring inversion, can also be studied using variable temperature NMR experiments. nih.govrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational exchange and to identify the preferred conformation at different temperatures.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 4-Substituted Piperidines

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2ax, H-6ax | 2.5 - 2.8 | dt | J ≈ 12-13 (ax-ax), 3-4 (ax-eq) |

| H-2eq, H-6eq | 2.9 - 3.2 | dm | J ≈ 12-13 (geminal) |

| H-3ax, H-5ax | 1.2 - 1.6 | m | |

| H-3eq, H-5eq | 1.7 - 2.0 | m | |

| H-4 | 1.5 - 2.2 | m | |

| NH | 1.0 - 3.0 | br s |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 4-Substituted Piperidines

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | 45 - 55 |

| C-3, C-5 | 25 - 35 |

| C-4 | 30 - 45 |

Note: Chemical shifts are highly dependent on the solvent, concentration, and the specific nature of other substituents on the piperidine ring and the pentan-3-yl group.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS, GC-MS)

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of 4-(pentan-3-yl)piperidine derivatives, as well as for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The fragmentation pattern observed in the electron ionization (EI) mass spectrum is highly characteristic of the molecule's structure and can be used for identification by comparison with spectral libraries or by manual interpretation. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and loss of the substituent at the C4 position.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile derivatives, LC-MS/MS is the technique of choice. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate the molecular ion with minimal fragmentation. In the tandem mass spectrometry (MS/MS) mode, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation data provides valuable structural information and can be used to differentiate between isomers.

The fragmentation patterns of 4-(pentan-3-yl)piperidine derivatives in MS/MS experiments would be expected to involve cleavages within the pentan-3-yl group and fragmentation of the piperidine ring itself. The specific fragmentation pathways can help to confirm the substitution pattern and the nature of any other functional groups present in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 4-(pentan-3-yl)piperidine derivatives and can also offer insights into their conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational frequencies of different chemical bonds. For a typical 4-(pentan-3-yl)piperidine derivative, key absorption bands would include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ for secondary amines, which can be sharp or broad depending on hydrogen bonding.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the alkyl side chain.

C-N stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of the C-N bond stretching.

CH₂ bending (scissoring): A band around 1450-1470 cm⁻¹.

The position and shape of the N-H stretching band can provide information about intermolecular and intramolecular hydrogen bonding, which in turn can be related to the conformational preferences of the molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the piperidine ring and the pentan-3-yl group would be expected to give rise to distinct Raman signals. Conformational changes in the molecule can lead to shifts in the positions and changes in the intensities of the Raman bands, providing a means to study conformational equilibria.

X-ray Crystallography for Definitive Solid-State Structure Determination of Piperidine Derivatives

For crystalline derivatives of 4-(pentan-3-yl)piperidine, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, allowing for the absolute confirmation of the stereochemistry and regiochemistry.

The crystal structure reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the pentan-3-yl substituent (axial or equatorial). Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice and reveals any intermolecular interactions, such as hydrogen bonding, which can influence the solid-state conformation. This detailed structural information is invaluable for understanding the structure-property relationships of these compounds and for validating the conformational analyses performed using spectroscopic methods in solution.

Chromatographic Separations for Isomer Resolution and Purity Profiling (e.g., Chiral HPLC, SFC)

Chromatographic techniques are indispensable for the separation and purification of 4-(pentan-3-yl)piperidine derivatives, as well as for the assessment of their purity and the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of these compounds. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for purity profiling. The retention time of the compound is a characteristic property that can be used for identification.

Chiral HPLC: Due to the presence of a stereocenter at the C4 position of the piperidine ring (if the pentan-3-yl group is asymmetrically substituted) and potentially at the C3 of the pentyl group, enantiomers and diastereomers of 4-(pentan-3-yl)piperidine derivatives can exist. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the primary method for the separation and quantification of these stereoisomers. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric excess (ee) or diastereomeric excess (de).

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and is considered a "greener" technique due to the use of supercritical carbon dioxide as the primary mobile phase. Chiral SFC is also a powerful tool for the separation of stereoisomers of piperidine derivatives.

The development of effective chromatographic methods is crucial for isolating pure isomers for further biological testing and for quality control during the synthesis and production of these compounds.

Integrated Analytical Approaches for Complex Piperidine Structures

A comprehensive and reliable characterization of complex 4-(pentan-3-yl)piperidine derivatives is best achieved through an integrated analytical approach that combines the strengths of multiple techniques. For instance, the initial identification and purity assessment can be performed using LC-MS or GC-MS. High-resolution NMR spectroscopy, including a suite of 2D experiments, can then be employed for detailed structural elucidation and stereochemical assignment in solution. If a crystalline sample is available, X-ray crystallography can provide the definitive solid-state structure, which serves as a benchmark for the solution-state conformational analysis. Vibrational spectroscopy offers complementary information on functional groups. Finally, chiral chromatography is essential for the separation and quantification of stereoisomers.

By combining the data from these orthogonal analytical techniques, a complete and unambiguous picture of the molecular structure, stereochemistry, and purity of 4-(pentan-3-yl)piperidine derivatives can be established, which is a prerequisite for understanding their chemical and biological properties.

Theoretical and Computational Chemistry Investigations of 4 Pentan 3 Yl Piperidine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide data on ground-state properties, orbital interactions, and charge distribution, which collectively define the molecule's stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. nanobioletters.comnih.gov For 4-(pentan-3-yl)piperidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. derpharmachemica.comresearchgate.net

The primary objective of this analysis is to find the global minimum energy conformation. The piperidine (B6355638) ring is known to adopt a chair conformation to minimize angular and torsional strain. jksus.org The bulky pentan-3-yl substituent at the C4 position would strongly favor an equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the piperidine ring. DFT optimization provides precise geometric parameters for this lowest-energy state. The global minimum energy for a similar compound, 4-(2-keto-1-benzimidazolinyl) piperidine, was calculated to be -705.8043 a.u. using the B3LYP/6-311++G(d,p) method. derpharmachemica.com

Below is a table of predicted geometric parameters for the optimized structure of 4-(pentan-3-yl)piperidine, based on typical values for substituted piperidines. researchgate.net

| Parameter | Bond | Predicted Value |

| Bond Length | C-N (piperidine ring) | ~1.46 Å |

| Bond Length | C-C (piperidine ring) | ~1.54 Å |

| Bond Length | C-C (pentan-3-yl) | ~1.53 Å |

| Bond Angle | C-N-C (piperidine ring) | ~111° |

| Bond Angle | N-C-C (piperidine ring) | ~110° |

| Dihedral Angle | C-C-N-C (defining chair) | ~55-60° |

| This interactive table contains hypothetical data derived from typical values for analogous molecular structures. |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnepjol.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For 4-(pentan-3-yl)piperidine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO would likely be distributed across the sigma antibonding orbitals of the piperidine and alkyl framework.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. derpharmachemica.com It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nanobioletters.com In an MEP map of 4-(pentan-3-yl)piperidine, the most negative potential (typically colored red) would be concentrated around the nitrogen atom, marking it as the primary site for electrophilic attack. Regions of positive potential (colored blue) would be found around the N-H proton, indicating its susceptibility to nucleophilic attack. nanobioletters.comresearchgate.net

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | ~ 1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 8.0 eV | Chemical stability, reactivity |

| This interactive table contains hypothetical data derived from typical values for analogous molecular structures. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.netacs.org This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C2-C3) | ~ 2.5 | Hyperconjugation |

| LP (1) N | σ* (C6-C5) | ~ 2.5 | Hyperconjugation |

| σ (C4-C7) | σ* (C1-N) | ~ 1.8 | Hyperconjugation |

| This interactive table contains hypothetical data derived from typical values for analogous molecular structures. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. volkamerlab.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a water solvent. researchgate.netresearchgate.net

For 4-(pentan-3-yl)piperidine, an MD simulation would track the stability of its chair conformation. It would also reveal the flexibility of the pentan-3-yl side chain and its preferred orientations. Furthermore, simulations in a solvent would highlight the formation and dynamics of intermolecular hydrogen bonds between the piperidine's N-H group (as a donor) and surrounding solvent molecules (as acceptors). Analysis of the simulation trajectory can yield information on binding modes and stability when interacting with biological targets like enzymes or receptors. researchgate.netnih.gov

Computational Prediction of Spectroscopic Data for Structure Validation

Computational methods can predict various types of spectroscopic data, which serve as a powerful tool for validating theoretically optimized structures against experimental results. bohrium.com DFT calculations can be used to compute vibrational frequencies corresponding to FT-IR and Raman spectra, as well as chemical shifts for ¹H and ¹³C NMR spectra. derpharmachemica.comnih.gov

The calculated vibrational frequencies for 4-(pentan-3-yl)piperidine would show characteristic peaks for specific functional groups. For instance, the N-H stretching vibration in the piperidine ring is expected in the 3300-3400 cm⁻¹ region. derpharmachemica.com C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹. nih.gov By comparing these computed spectra with experimentally measured ones, researchers can confirm the accuracy of the calculated lowest-energy structure.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Piperidine N-H | ~3350 | 3390 ± 60 derpharmachemica.com |

| C-H Stretch | Alkyl CH₂, CH₃ | ~2950-2870 | 3016–2928 nih.gov |

| C-N Stretch | Piperidine C-N | ~1250 | 1386–1230 nih.gov |

| This interactive table compares hypothetical predicted data with cited experimental ranges for analogous structures. |

Mechanistic Studies of Reactions Involving Piperidine-Based Compounds via Computational Tools

Computational tools are invaluable for elucidating the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). rsc.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For reactions involving 4-(pentan-3-yl)piperidine, such as its role as an organocatalyst or its participation in nucleophilic substitution, computational studies can clarify the step-by-step process. rsc.org For example, in a piperidine-catalyzed reaction, calculations can determine whether the mechanism proceeds through an iminium or enamine intermediate by comparing the activation barriers of the competing pathways. rsc.org These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes for piperidine-based compounds. acs.orgnih.gov

Applications of 4 Pentan 3 Yl Piperidine and Its Derivatives in Contemporary Organic Synthesis

Utility as Key Intermediates in the Synthesis of Complex Organic Molecules

The 4-(Pentan-3-YL)piperidine framework serves as a pivotal intermediate in the construction of more elaborate organic molecules. Piperidine (B6355638) derivatives are recognized as fundamental building blocks for a wide range of organic compounds and therapeutic agents. researchgate.net The structure of 4-(Pentan-3-YL)piperidine offers two primary sites for synthetic elaboration: the secondary amine and the carbon atoms of the ring. This dual reactivity allows for its incorporation into larger, more complex structures, including those with potential biological activity. ontosight.ai

The secondary amine provides a nucleophilic center for reactions such as alkylation, acylation, and sulfonylation, enabling the attachment of various functional groups and the extension of the molecular framework. This versatility is crucial in medicinal chemistry for the synthesis of compound libraries used in drug discovery. For instance, the general class of 4-substituted piperidines is foundational in the development of novel therapeutics. researchgate.netnews-medical.net The pentan-3-yl group at the 4-position provides specific lipophilicity and steric bulk, which can be instrumental in modulating the pharmacological profile of a target molecule. Synthetic strategies often involve a stepwise construction where the piperidine core, such as 4-(Pentan-3-YL)piperidine, is introduced early in the sequence, followed by further functionalization to achieve the final complex target. mdpi.com

Design and Application of Piperidine-Containing Ligands in Catalysis (e.g., Asymmetric Catalysis, Cross-Coupling Reactions)

The design of chiral ligands is central to the field of asymmetric catalysis, and piperidine scaffolds are frequently incorporated into these structures to create a defined stereochemical environment around a metal center. mdpi.comua.es Derivatives of 4-(Pentan-3-YL)piperidine are promising candidates for the development of new ligands. The piperidine nitrogen can be functionalized to chelate to a metal, while the inherent chirality of a resolved piperidine ring or the steric influence of the pentan-3-yl group can control the enantioselectivity of a catalyzed reaction. acs.org

In palladium-catalyzed cross-coupling reactions, for example, the design of the ligand is critical for reaction efficiency and selectivity. acs.orgresearchgate.net Ligands derived from 4-(Pentan-3-YL)piperidine could be employed in various transformations, including C-C and C-N bond-forming reactions. The steric hindrance provided by the pentan-3-yl substituent can influence the coordination geometry of the metal catalyst, which in turn dictates the stereochemical outcome of reactions like asymmetric allylic substitution or reductive Heck reactions. acs.orgsnnu.edu.cn The development of electronically asymmetric ligands has also been shown to be effective in promoting challenging cross-coupling reactions. nih.gov

| Catalytic Reaction | Ligand Type | Metal Catalyst | Potential Role of 4-(Pentan-3-YL)piperidine Derivative |

| Asymmetric Hydrogenation | P,N-Ligands | Iridium (Ir), Rhodium (Rh) | The piperidine nitrogen acts as the N-donor, with the pentan-3-yl group influencing the chiral pocket around the metal. mdpi.com |

| Asymmetric Allylic Alkylation | Phosphine-Oxazoline (PHOX) | Palladium (Pd) | Incorporation into the ligand backbone to control enantioselectivity through steric effects. acs.org |

| Cross-Coupling Reactions | Bidentate P,N or N,N Ligands | Palladium (Pd), Copper (Cu) | Serves as a rigid scaffold to position donor atoms and create a specific steric environment for the coupling partners. ua.esnih.gov |

| Asymmetric Carbometalation | Chiral Diene Ligands | Rhodium (Rh) | Functionalized derivatives could act as chiral ligands for the enantioselective addition of organometallics to unsaturated bonds. snnu.edu.cn |

This table presents examples of catalytic reactions where piperidine-based ligands are utilized, illustrating the potential roles for derivatives of 4-(Pentan-3-YL)piperidine.

Building Blocks for the Construction of Fused and Spiro-Heterocyclic Systems

Fused and spiro-heterocyclic systems are important structural motifs in many biologically active compounds. The 4-(Pentan-3-YL)piperidine scaffold is an excellent starting point for the synthesis of these complex, three-dimensional structures.

Fused Systems: Linearly fused polycyclic piperidines can be synthesized using annulation strategies. whiterose.ac.uk For 4-(Pentan-3-YL)piperidine, intramolecular cyclization reactions can be designed to build additional rings onto the piperidine core. For example, functionalizing the nitrogen atom with a suitable chain containing an electrophilic or precursor group can lead to cyclization at the C-3 or C-5 position, resulting in a fused bicyclic system where the pentan-3-yl group is retained as a substituent. nih.gov

Spiro-Heterocycles: The C-4 position of the piperidine ring is a common spiro-center. researchgate.net Starting with the corresponding ketone, 4-piperidone, a pentan-3-yl group can be introduced via Grignard reaction or other alkylations. The resulting tertiary alcohol or a related intermediate can then be used in cyclization reactions to form a second ring attached at the C-4 position. nih.gov A variety of spiro-heterocycles, such as spiro-pyrimidinones or spiro-isoxazolidinones, have been prepared from 4,4-disubstituted piperidines. semanticscholar.org The presence of the pentan-3-yl group on these spirocycles would significantly influence their conformational properties and biological activity. nih.govacs.org

Chemical Derivatization Strategies for Enhanced Synthetic Versatility and Analytical Detection

The chemical modification of 4-(Pentan-3-YL)piperidine is a key strategy to broaden its utility in both synthesis and analysis. Derivatization can be targeted at the piperidine nitrogen, the alkyl side chain, or can be specifically designed to improve analytical detection.

The secondary amine of 4-(Pentan-3-YL)piperidine is a highly versatile functional handle. Its nucleophilicity allows for a range of selective transformations that can alter the molecule's steric and electronic properties.

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or reductive amination. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation is useful for installing various substituents and can also serve as a protecting group strategy.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a C-N bond between the piperidine nitrogen and an aryl group.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond acceptors and are common in pharmacologically active molecules.

Boc Protection: The use of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine is a standard method. nih.govnih.gov The Boc group is stable to many reaction conditions but can be easily removed with acid, making it an excellent protecting group for multi-step syntheses. nih.gov

Creating analogues by modifying the pentan-3-yl side chain is a valuable strategy for fine-tuning molecular properties. While direct functionalization of an unactivated alkyl chain can be challenging, several hypothetical strategies could be employed. Recent advances in C-H functionalization could potentially allow for the selective introduction of functional groups (e.g., hydroxyl, amino, or halogen) onto the pentan-3-yl chain. Such modifications would generate a library of analogues from a common intermediate, which is highly valuable for systematic studies, such as investigating how changes in the side chain affect biological interactions.

In analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and mass spectrometry (MS), derivatization is a crucial technique for compounds that lack a suitable chromophore or have poor ionization efficiency. ddtjournal.comscience.gov 4-(Pentan-3-YL)piperidine, being a saturated aliphatic amine, has a weak UV absorbance and may exhibit poor ionization in electrospray MS.

To overcome this, the piperidine nitrogen can be reacted with a derivatizing agent to attach a tag that enhances detection. nih.gov For example, reacting the amine with dansyl chloride introduces a highly fluorescent tag, enabling sensitive detection by HPLC with a fluorescence detector (HPLC-FLD). ddtjournal.com For LC-MS analysis, reagents that introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) or a group with high proton affinity can dramatically improve ionization efficiency in positive-ion mode, leading to significant improvements in detection limits. rowan.edunih.gov

| Derivatization Reagent | Purpose | Detection Method |

| Dansyl Chloride | Introduces a fluorescent tag | HPLC-FLD |

| N-(4-aminophenyl)piperidine | Adds a high proton affinity tag | SFC-MS, LC-MS |

| Rhodamine-based Reagents | Introduces a fluorescent and easily ionizable tag | HPLC-FLD, LC-MS |

| Reagents with Quaternary Ammonium Moieties | Introduces a permanent positive charge | LC-MS |

This table lists common types of derivatization reagents and their application in enhancing the analytical detection of compounds like 4-(Pentan-3-YL)piperidine. ddtjournal.comnih.govrowan.edu

Future Perspectives and Emerging Research Trends in Piperidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of piperidine (B6355638) derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For precursors to piperidines, such as N-substituted piperidones, efficient green chemistry approaches have been developed that offer significant advantages over classical methods like the Dieckmann condensation. researchgate.netnih.gov These strategies often involve multicomponent reactions (MCRs), which combine several starting materials in a single step to form complex products, thereby increasing atom economy and reducing the number of purification steps. nih.gov

Key aspects of sustainable methodologies include:

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent significantly reduces the use of volatile organic compounds (VOCs). nih.govmdma.ch The synthesis of polysubstituted tetrahydropyridines, which can be converted to piperidin-4-ones, has been achieved using catalytic amounts of zirconium tetrachloride in highly atom-economic, one-pot MCRs. researchgate.net

Alternative Reagents: In fields like solid-phase peptide synthesis (SPPS), there is a concerted effort to replace traditionally used piperidine with more environmentally friendly bases for the Fmoc deprotection step. rsc.orgrsc.org This highlights a broader trend of evaluating the entire lifecycle and environmental footprint of reagents used in chemical synthesis.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is another green technique that can accelerate reactions, increase yields, and reduce reaction times, often while using minimal amounts of solvent. researchgate.net

These methodologies represent a paradigm shift in chemical synthesis, where environmental impact is a critical design parameter alongside yield and purity.

Advances in High-Throughput Experimentation and Automation for Piperidine Synthesis and Screening

The discovery and optimization of novel piperidine derivatives are being revolutionized by high-throughput experimentation (HTE) and automation. These technologies enable the rapid screening of vast arrays of catalysts, reagents, and reaction conditions in parallel, dramatically accelerating research that would be prohibitively time-consuming if performed manually. acs.org

HTE has been instrumental in overcoming limitations in synthetic methodologies, such as identifying effective catalysts for challenging C–N cross-coupling reactions to produce N-(hetero)arylpiperidines. acs.orgchemrxiv.org By employing a Design of Experiments (DoE) approach, researchers can systematically optimize reaction parameters to achieve mild and broadly applicable conditions. acs.org This data-rich experimentation is crucial for developing robust and scalable synthetic routes. acs.org

Automation extends beyond reaction screening to encompass the entire workflow of synthesis and biological evaluation.

Automated Synthesis: Flow chemistry platforms, controlled by open-source software and accessible hardware like the Raspberry Pi®, allow for the automated, multi-step synthesis of heterocyclic compounds. nih.govresearchgate.net These systems improve safety and efficiency, particularly for repetitive tasks involved in optimizing reaction parameters. nih.gov

Automated Screening: In drug discovery, automating biological assays against compound libraries is essential. drugtargetreview.com Using liquid handlers and microplate stackers significantly improves the reliability and throughput of screening campaigns, reducing variability and errors associated with manual processes. drugtargetreview.com

Computational Screening: Automated workflows are also being developed for large-scale in silico screening of catalysts. schrodinger.com Software tools like AutoRW can automate the process of computing reaction coordinates, energies, and transition states for numerous catalyst derivatives, accelerating the discovery of novel and more efficient catalytic systems. schrodinger.com

The integration of these automated technologies creates a powerful engine for discovery, allowing for the generation and testing of large libraries of piperidine derivatives to identify candidates with desired properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the potential to predict reaction outcomes, design novel synthetic routes, and even discover new reactions. rjptonline.orgnih.gov These computational approaches leverage the vast amount of data from chemical literature and experimental results to build predictive models that can guide laboratory work. nih.gov

Key applications of AI and ML in piperidine chemistry include:

Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose retrosynthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. nih.gov This helps chemists design more efficient and innovative synthetic routes.

Reaction Outcome Prediction: ML models can predict the major product of a reaction, potential side products, and even the reaction yield under specific conditions. rjptonline.orgnih.gov This predictive power helps chemists to de-risk synthetic plans and select high-yielding reactions, thereby saving time and resources. rjptonline.org

Condition Recommendation and Optimization: ML algorithms can recommend optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from large datasets of previously reported reactions. nih.govbeilstein-journals.org This is particularly valuable for optimizing complex, multi-parameter reactions.

The synergy between ML and HTE is especially powerful. HTE generates the large, high-quality datasets necessary to train robust ML models, while ML can, in turn, guide the design of new experiments, creating a closed loop of automated discovery. beilstein-journals.orgcam.ac.uk Researchers have developed platforms that combine automated experiments with AI to create a chemical "reactome," a data-driven map of chemical reactivity that could fundamentally change how organic chemistry is approached. cam.ac.uk The success of these data-driven techniques is highly dependent on the quality and standardization of the underlying data, underscoring the importance of curated chemical reaction databases. cas.org

Exploration of Novel Catalytic Systems for Piperidine Functionalization

The development of novel catalysts is central to advancing piperidine chemistry, enabling the selective functionalization of the piperidine ring in ways that were previously difficult or impossible. A major focus has been on C–H functionalization, a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N), avoiding the need for pre-functionalized starting materials. researchgate.net

Recent breakthroughs in catalysis for piperidine functionalization include:

| Catalytic System | Transformation | Position | Key Features |

| Rhodium Catalysts | C–H Insertion (Carbene) | C2, C3, C4 | Site-selectivity is controlled by the choice of catalyst and the nitrogen-protecting group. nih.govnih.gov Enables stereoselective synthesis of positional analogues of medicinally relevant molecules. nih.gov |

| Palladium Catalysts | C(sp³)–H Arylation | C4 | Utilizes a directing group to achieve arylation at an unactivated C4 position. acs.org Also used in annulation strategies to form functionalized piperidines. whiterose.ac.uk |

| Copper Catalysts | Radical-mediated δ C-H Cyanation | δ to N | Enables enantioselective C-C bond formation from acyclic amine precursors to form chiral piperidines. nih.gov |

| Photoredox Catalysis | C–H Arylation | α-amino | Uses light to catalyze the arylation of substituted piperidines with high diastereoselectivity. chemrxiv.org |

| Gold Catalysts | Annulation | - | Catalyzes the direct assembly of highly substituted piperidines from N-allenamides and oxime ethers. ajchem-a.com |

| Iridium, Ruthenium, Nickel Catalysts | Hydrogenation | - | Used for the hydrogenation of pyridine (B92270) precursors to piperidines, often with high diastereoselectivity. nih.gov |

These advanced catalytic systems provide chemists with a versatile toolkit for the precise and efficient modification of the piperidine core. The ability to selectively functionalize any position of the ring opens up new avenues for exploring chemical space and synthesizing novel derivatives like 4-(pentan-3-yl)piperidine with tailored properties for applications in drug discovery and materials science. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。